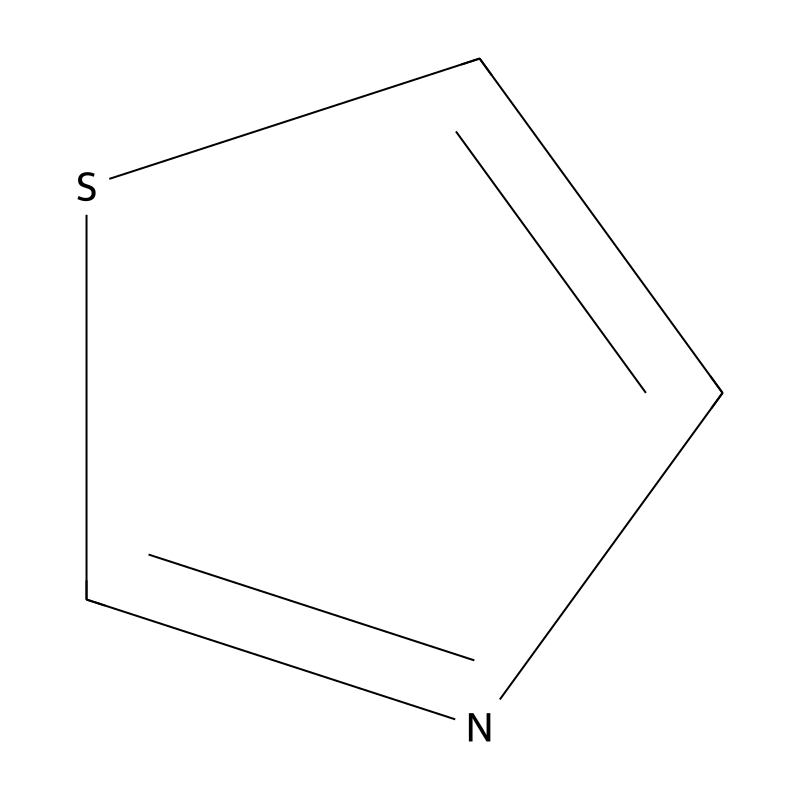

Thiazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Slightly soluble in water; Soluble in ether

Miscible at room temperature (in ethanol)

Canonical SMILES

Thiazole (CAS 288-47-1) is a clear, pale-yellow, five-membered heterocyclic liquid characterized by a delocalized 6π electron system containing nitrogen and sulfur at the 1 and 3 positions [1]. With a boiling point of 116–118 °C, it serves as a foundational building block in the industrial synthesis of pharmaceuticals, agrochemicals, and functional materials [1]. For procurement and material selection, unsubstituted thiazole is prioritized over oxazole and imidazole due to its structural resistance to oxidative ring-opening and its predictable regioselectivity, allowing it to act as a direct, scalable precursor for C2- and C5-functionalized derivatives [1].

Substituting thiazole with its closest structural analogs, such as oxazole or imidazole, fundamentally alters processability and end-product performance. Oxazole, which replaces the sulfur atom with oxygen, possesses significantly lower aromatic character, making it highly susceptible to oxidative ring-opening (e.g., the Wasserman rearrangement) during aerobic storage or synthesis [1]. Conversely, imidazole introduces a strong hydrogen bond donor and is highly basic (pKa ~6.95), which drastically reduces lipophilicity and can trigger unwanted tautomerization or non-specific protein binding in pharmaceutical formulations [2]. Isothiazole (1,2-thiazole) features adjacent heteroatoms that completely change the molecule's electronic distribution and regioselectivity, preventing it from functioning as a drop-in replacement for 1,3-thiazole functionalization workflows [2].

Aromatic Stability and Resistance to Oxidative Degradation

Thiazole exhibits significantly higher aromaticity compared to oxazole, translating to superior chemical stability under aerobic handling conditions. When exposed to ambient singlet oxygen, oxazole-containing macrocycles undergo rapid Wasserman rearrangement into N-acetyl imides [1]. In contrast, substituting the oxazole core with a thiazole ring reduces the rate of this degradation significantly, demonstrating roughly 2 to 6 times greater stability in solvents like CDCl3 and DMSO-d6 under sunlight exposure [1].

| Evidence Dimension | Stability against singlet oxygen (Wasserman rearrangement rate) |

| Target Compound Data | Thiazole exhibits high stability (negligible degradation over extended periods) |

| Comparator Or Baseline | Oxazole (rapid conversion to N-acetyl imide via Wasserman rearrangement) |

| Quantified Difference | Thiazole demonstrates ~2 to 6 times greater oxidative stability than oxazole |

| Conditions | Aerobic exposure to ambient singlet oxygen (1O2) in CDCl3 and DMSO-d6 |

Procuring thiazole instead of oxazole is critical for synthesizing APIs and agrochemicals that require long-term shelf stability and resistance to aerobic degradation.

Basicity and Lipophilicity Profiling for Formulation Compatibility

The substitution of the NH group in imidazole with a sulfur atom in thiazole drastically alters the molecule's acid-base and partitioning profile. Thiazole is a significantly weaker base, with a pKa of 2.53, compared to imidazole's pKa of 6.95 [1]. Furthermore, thiazole is markedly more lipophilic, exhibiting a cLogP of 0.49, whereas imidazole is hydrophilic with a cLogP of -0.03[1]. This lack of strong basicity and absence of an NH hydrogen bond donor prevents the extensive first-pass metabolism and poor systemic bioavailability often associated with imidazole-based drugs.

| Evidence Dimension | Basicity (pKa) and calculated lipophilicity (cLogP) |

| Target Compound Data | Thiazole (pKa = 2.53; cLogP = 0.49) |

| Comparator Or Baseline | Imidazole (pKa = 6.95; cLogP = -0.03) |

| Quantified Difference | Thiazole is ~4.4 pKa units less basic and exhibits a +0.52 higher cLogP |

| Conditions | Standard aqueous conditions for pKa; calculated partition coefficient for lipophilicity |

Thiazole is the preferred scaffold for drug discovery programs requiring neutral, lipophilic pharmacophores that avoid the formulation and bioavailability challenges of highly basic imidazoles.

Electrophilic Reactivity and Precursor Suitability

The distinct electronic distribution of thiazole allows for predictable electrophilic substitution, which is a key requirement for using the unsubstituted heterocycle as a scalable synthetic precursor. While imidazole is highly reactive (brominating non-selectively or at the 2-C position), oxazole possesses so little aromatic character that electrophilic bromination is virtually unknown [1]. Thiazole strikes a highly processable middle ground, maintaining enough aromaticity to undergo reliable, regioselective electrophilic bromination specifically at the 5-C position [1].

| Evidence Dimension | Susceptibility to electrophilic bromination |

| Target Compound Data | Thiazole (undergoes regioselective bromination at the 5-C position) |

| Comparator Or Baseline | Oxazole (bromination is unknown/unreactive) |

| Quantified Difference | Thiazole enables direct 5-C halogenation, whereas oxazole cannot be brominated under standard electrophilic conditions |

| Conditions | Standard electrophilic bromination conditions |

Buyers can procure bulk unsubstituted thiazole as a direct, scalable precursor for 5-halo-thiazole building blocks, a synthetic route that is impossible with oxazole.

Synthesis of Aerobically Stable Macrocycles and Peptidomimetics

Driven by its proven 2- to 6-fold higher resistance to singlet oxygen compared to oxazole, thiazole is the optimal choice for manufacturing macrocyclic compounds and peptidomimetics [1]. Procurement of thiazole ensures that the final synthesized products maintain structural integrity and avoid Wasserman rearrangement during long-term aerobic storage and processing.

Development of Orally Bioavailable, Lipophilic APIs

Because thiazole offers a significantly lower pKa (2.53) and higher lipophilicity (cLogP 0.49) than imidazole, it is highly prioritized in medicinal chemistry for developing neutral, bioavailable drugs[2]. It is specifically selected when formulators need to avoid the high basicity, tautomerization, and first-pass metabolism issues that plague imidazole-based therapeutics.

Scalable Production of 5-Substituted Heterocyclic Building Blocks

Thiazole's unique aromatic reactivity allows it to undergo direct electrophilic bromination at the 5-C position, a reaction that is impossible with oxazole [3]. Industrial buyers procure unsubstituted thiazole as a cost-effective, direct precursor for synthesizing 5-halo-thiazoles, streamlining downstream cross-coupling workflows without requiring expensive pre-functionalized starting materials.

References

- [1] Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. PMC, NIH, 2022.

- [2] An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. ScienceScholar, 2022.

- [3] Reactivity Patterns of Imidazole, Oxazole, and Thiazole As Reflected by the Polarization Justified Fukui Functions. The Journal of Physical Chemistry A, ACS Publications, 2013.

Physical Description

Liquid

Colourless to pale yellow liquid; green, sweet, nutty, tomatoe note

XLogP3

Boiling Point

118.0 °C

Density

d17 1.2

1.198-1.202

LogP

0.44

UNII

GHS Hazard Statements

H225 (86.51%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H226 (13.16%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (12.83%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (12.5%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (12.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Flammable;Corrosive;Irritant

Other CAS

Wikipedia

Use Classification

Flavoring Agents -> JECFA Flavorings Index